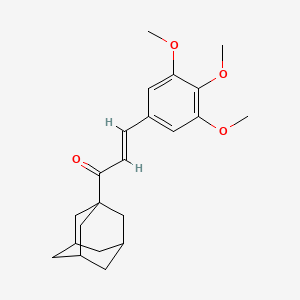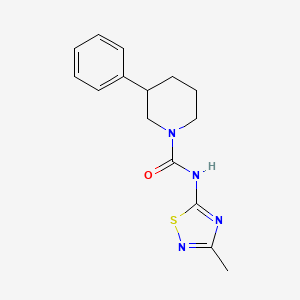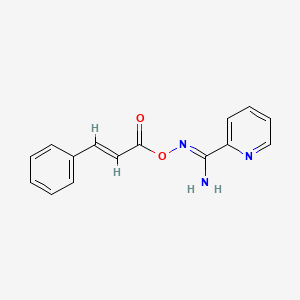![molecular formula C21H23NO4 B3916658 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3916658.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Descripción general
Descripción
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMH1 is a synthetic organic compound that belongs to the class of chromen-4-one derivatives.
Mecanismo De Acción
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one inhibits the activity of the TGF-β pathway by binding to the type I receptor kinase, which is involved in the downstream signaling pathway of TGF-β. This compound prevents the activation of the downstream signaling pathway, leading to the inhibition of cell growth and differentiation. The TGF-β pathway is involved in the regulation of various cellular processes, including cell proliferation, migration, and apoptosis. The inhibition of this pathway by this compound has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the TGF-β pathway by this compound leads to the inhibition of cell growth and differentiation. This compound has been shown to induce apoptosis in cancer cells and to reduce fibrosis in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. This compound has potential therapeutic applications in various diseases, making it a useful tool for drug discovery and development. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in cell-based assays. This compound also has low bioavailability, which can limit its effectiveness in animal models.
Direcciones Futuras
For 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one research include the development of more potent and selective inhibitors of the TGF-β pathway. The use of this compound in combination with other drugs for the treatment of various diseases is also an area of future research. The development of new drug delivery systems for this compound can also improve its bioavailability and effectiveness in animal models. Overall, this compound has significant potential for the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. The TGF-β pathway plays a crucial role in the pathogenesis of many diseases, including cancer and fibrosis. This compound has been shown to inhibit the growth of various cancer cells and to reduce fibrosis in animal models.
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)12-16-18(23)11-10-15-20(24)17(13-26-21(15)16)14-8-6-7-9-19(14)25-3/h6-11,13,23H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVTWANGWOBKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3916576.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3916580.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)


![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide]](/img/structure/B3916635.png)

![N-{3-[allyl(cyclopentyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B3916646.png)

![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3916680.png)
